2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(5-fluoro-2-methylphenyl)acetamide
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Overview
Description
2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(5-fluoro-2-methylphenyl)acetamide is a synthetic organic compound that belongs to the quinazolinone class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(5-fluoro-2-methylphenyl)acetamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps might include:
- Formation of the quinazolinone core.
- Introduction of the chloro and fluoro substituents.
- Coupling with the acetamide moiety.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings.
Reduction: Reduction reactions could target the carbonyl group in the quinazolinone core.
Substitution: Halogen substituents (chloro and fluoro) can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with hydroxyl groups, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, quinazolinone derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound might be studied for similar applications.
Medicine
In medicine, compounds like this are often investigated for their therapeutic potential. They may act on specific molecular targets, such as enzymes or receptors, to exert their effects.
Industry
Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(5-fluoro-2-methylphenyl)acetamide likely involves interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The exact pathways would depend on the biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one
- 2-(6-chloro-4-(2-fluorophenyl)quinazolin-4(3H)-one
Uniqueness
The uniqueness of 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(5-fluoro-2-methylphenyl)acetamide lies in its specific substitution pattern and the presence of both chloro and fluoro groups. These features can influence its biological activity and chemical reactivity, making it distinct from other quinazolinone derivatives.
Properties
IUPAC Name |
2-[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1-yl]-N-(5-fluoro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClF2N3O2/c1-13-6-8-15(25)11-19(13)27-21(30)12-29-20-9-7-14(24)10-17(20)22(28-23(29)31)16-4-2-3-5-18(16)26/h2-11H,12H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYNJFLWYLKFDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClF2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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